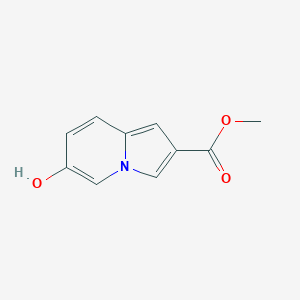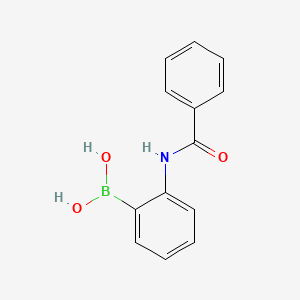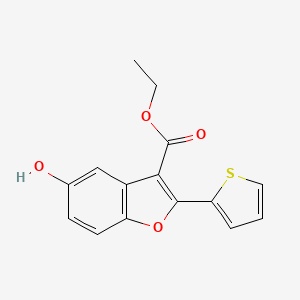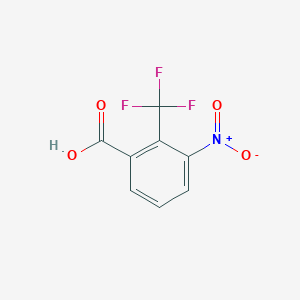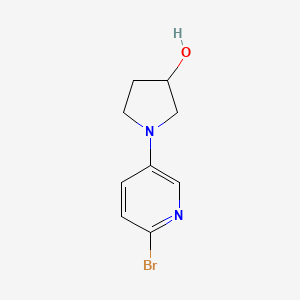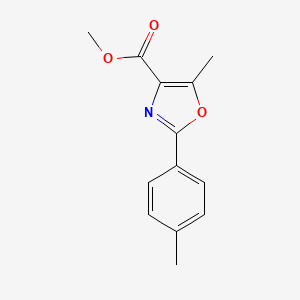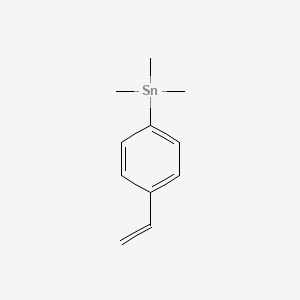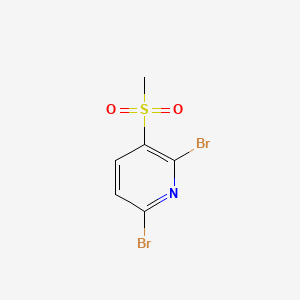
2,6-Dibromo-3-(methylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-(methylsulfonyl)pyridine is an organobromine compound with the molecular formula C6H5Br2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a methylsulfonyl group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(methylsulfonyl)pyridine typically involves the bromination of 3-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the methylsulfonyl group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-(methylsulfonyl)pyridine depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The methylsulfonyl group can also undergo various transformations, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the methylsulfonyl group.
3-(Methylsulfonyl)pyridine: Similar structure but lacks the bromine atoms.
2,6-Dichloro-3-(methylsulfonyl)pyridine: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-3-(methylsulfonyl)pyridine is unique due to the presence of both bromine atoms and the methylsulfonyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C6H5Br2NO2S |
|---|---|
Molekulargewicht |
314.98 g/mol |
IUPAC-Name |
2,6-dibromo-3-methylsulfonylpyridine |
InChI |
InChI=1S/C6H5Br2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
InChI-Schlüssel |
KDBXIIKEWVULGG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


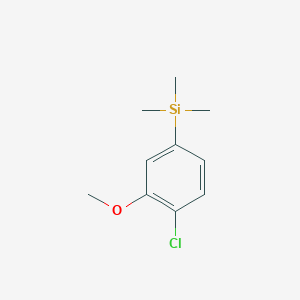
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
